[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate
Overview
Description
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate is a synthetic derivative of fumagillin, a naturally secreted antibiotic from the fungus Aspergillus fumigatus fresenius. This compound is known for its potent antiangiogenic properties, which means it can inhibit the formation of new blood vessels.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate is synthesized through a series of chemical reactions starting from fumagillin. The key steps involve the modification of the fumagillin structure to enhance its antiangiogenic properties. The synthetic route typically includes the following steps:
Epoxidation: Introduction of an epoxide group to the fumagillin molecule.
Acylation: Addition of an acyl group to form the final this compound.
The reaction conditions for these steps involve the use of specific reagents and catalysts to ensure high yield and purity of the final product. For example, the epoxidation step may require the use of peracids or other oxidizing agents, while the acylation step may involve the use of acyl chlorides or anhydrides .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often used to monitor the purity and concentration of this compound during production .
Chemical Reactions Analysis
Types of Reactions
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The epoxide group in this compound can undergo oxidation reactions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high yield and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can lead to the formation of diols or other oxidized derivatives. Substitution reactions can produce a variety of analogs with different functional groups, potentially enhancing the antiangiogenic properties of the compound .
Scientific Research Applications
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate has a wide range of scientific research applications, including:
Cancer Therapy: this compound has been extensively studied for its potential to inhibit tumor growth by restricting blood supply to the tumor.
Anti-inflammatory: This compound has demonstrated anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Anti-infective: The compound has shown activity against certain infections, further expanding its potential therapeutic applications.
Anti-obesity: This compound has been studied for its potential to reduce obesity by inhibiting the formation of new blood vessels in adipose tissue.
Mechanism of Action
The primary mechanism of action of [(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate involves the inhibition of methionine aminopeptidase-2 (MetAP-2), an enzyme critical for endothelial cell proliferation. By inhibiting MetAP-2, this compound effectively blocks the growth of new blood vessels. Additionally, this compound can induce cell cycle arrest by activating the p53/p21 pathway, leading to the inhibition of cyclin-dependent kinases and suppression of cell proliferation .
Comparison with Similar Compounds
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate is unique in its potent antiangiogenic properties and its ability to inhibit MetAP-2 selectively. Similar compounds include:
Properties
IUPAC Name |
[(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 2-aminoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO5/c1-11(2)5-6-13-17(3,24-13)16-15(21-4)12(23-14(20)9-19)7-8-18(16)10-22-18/h5,12-13,15-16H,6-10,19H2,1-4H3/t12-,13?,15-,16-,17?,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNYNIEIMYTHU-JNWLIUQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)CN)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1C(O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)CN)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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